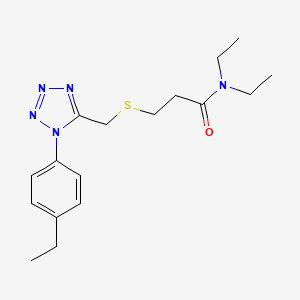![molecular formula C14H16O2 B14432392 7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one CAS No. 81980-02-1](/img/structure/B14432392.png)
7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dimethyl-4-phenyl-3-oxabicyclo[410]heptan-2-one is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one typically involves the oxidation of cyclohexene derivatives. One common method is the oxidation of cyclohexene using dendritic complexes, which results in the formation of the desired oxabicyclo compound . The reaction conditions often include the use of oxidizing agents such as peracids or hydrogen peroxide in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can open the oxirane ring, leading to different products.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Metal catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of more complex bicyclic structures, while reduction can result in the opening of the oxirane ring.
Applications De Recherche Scientifique
7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one has several scientific research applications:
Chemistry: Used as a substrate to investigate the specificity of various reductases.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Explored as an analog for anticapsin, a compound with potential therapeutic properties.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets and pathways. The oxirane ring can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can affect enzyme activity and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: A similar compound with a simpler structure and different reactivity.
7-Oxabicyclo[2.2.1]heptane: Known for its use in Diels-Alder reactions and polymer synthesis.
Piperitone oxide: Another bicyclic compound with an oxirane ring, used in fragrance and flavor industries.
Uniqueness
7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group and dimethyl substitution make it a valuable compound for studying various chemical reactions and biological interactions.
Propriétés
Numéro CAS |
81980-02-1 |
|---|---|
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
7,7-dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C14H16O2/c1-14(2)10-8-11(16-13(15)12(10)14)9-6-4-3-5-7-9/h3-7,10-12H,8H2,1-2H3 |
Clé InChI |
SSZSXKYQFDJMMY-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2C1C(=O)OC(C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



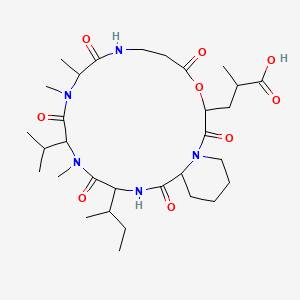


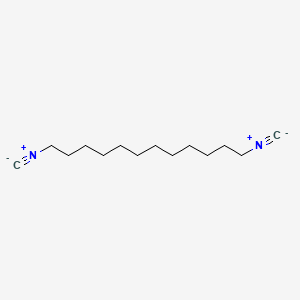
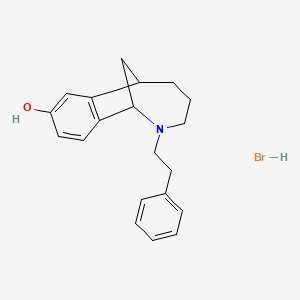
![5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline](/img/structure/B14432364.png)
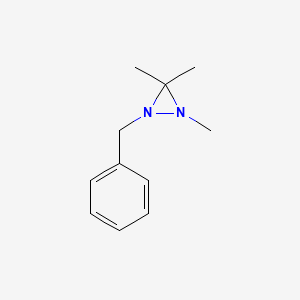
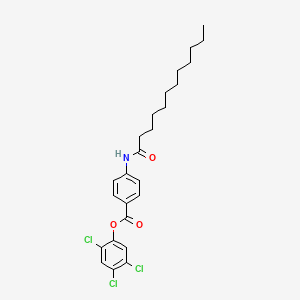

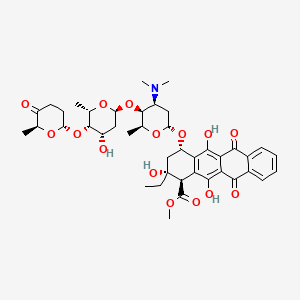
![1,3-Dioxane, 2-[2-(1,3-dithian-2-yl)ethyl]-](/img/structure/B14432378.png)
![Benzene, [(2-isothiocyanato-2-phenylethyl)seleno]-](/img/structure/B14432380.png)
